Enantiomeric Resolution of (3R,4R) vs. (3S,4S) cis-β-TOAC
The (3R,4R) and (3S,4S) enantiomers of cis-β-TOAC were synthesized and separated as their methyl ester Nβ-Fmoc derivatives via diastereomeric enamine intermediates obtained by condensation with (R)-α-methylbenzylamine, followed by NaBH₃CN reduction and chromatographic separation [1]. This demonstrates that the two enantiomers are chemically resolvable, configurational isomers, not interchangeable mixtures. The (3R,4R) enantiomer is assigned CAS 583827-13-8, while the (3S,4S) enantiomer carries CAS 583827-12-7 . Procurement of a specific enantiomer is mandatory for studies correlating peptide handedness with EPR-derived distance and orientation constraints.
| Evidence Dimension | Stereochemical identity and synthetic accessibility |
|---|---|
| Target Compound Data | (3R,4R)-Fmoc-β-TOAC-OH; cis configuration; CAS 583827-13-8 |
| Comparator Or Baseline | (3S,4S)-Fmoc-β-TOAC-OH; cis configuration; CAS 583827-12-7 |
| Quantified Difference | Two distinct enantiomers resolved via diastereomeric intermediates; each obtained in enantiomerically pure form |
| Conditions | Amination of 3-carboxymethyl-1-oxyl-2,2,6,6-tetramethyl-4-piperidone with (R)-α-methylbenzylamine; NaBH₃CN/CH₃COOH reduction; chiral auxiliary removal by hydrogenolysis |
Why This Matters
Enantiomeric integrity determines the handedness of the peptide fold; using the incorrect enantiomer inverts local backbone chirality and confounds EPR-based structural interpretation.
- [1] Wright, K.; Crisma, M.; Toniolo, C.; Török, R.; Péter, A.; Wakselman, M.; Mazaleyrat, J.P. 4-Amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid (β-TOAC), the first spin-labelled, cyclic, chiral β-amino acid resolved in an enantiomerically pure state. Tetrahedron Letters 2003, 44 (16), 3381–3384. View Source
